molecular formula C10H10N2O3 B6258457 methyl 4-methoxy-1H-indazole-7-carboxylate CAS No. 1427377-63-6

methyl 4-methoxy-1H-indazole-7-carboxylate

Cat. No.: B6258457
CAS No.: 1427377-63-6
M. Wt: 206.20 g/mol
InChI Key: DPFJNGKNYIDJSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-methoxy-1H-indazole-7-carboxylate is a chemical compound belonging to the indazole family. Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring. This particular compound is characterized by a methoxy group at the 4-position and a carboxylate ester at the 7-position of the indazole ring. Indazole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-methoxy-1H-indazole-7-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methoxyphenylhydrazine with ethyl acetoacetate, followed by cyclization and esterification to yield the desired product . The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters, such as temperature, pressure, and catalyst concentration, is crucial to achieve high efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-methoxy-1H-indazole-7-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or other reduced derivatives. Substitution reactions can introduce various functional groups onto the indazole ring .

Mechanism of Action

The mechanism of action of methyl 4-methoxy-1H-indazole-7-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects . The exact pathways and molecular targets depend on the specific biological context and the nature of the indazole derivative .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-methoxy-1H-indazole-7-carboxylate is unique due to its specific substitution pattern on the indazole ring, which imparts distinct chemical and biological properties. The presence of the methoxy group and the carboxylate ester at specific positions can influence the compound’s reactivity, stability, and interaction with biological targets .

Properties

CAS No.

1427377-63-6

Molecular Formula

C10H10N2O3

Molecular Weight

206.20 g/mol

IUPAC Name

methyl 4-methoxy-1H-indazole-7-carboxylate

InChI

InChI=1S/C10H10N2O3/c1-14-8-4-3-6(10(13)15-2)9-7(8)5-11-12-9/h3-5H,1-2H3,(H,11,12)

InChI Key

DPFJNGKNYIDJSB-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C=NNC2=C(C=C1)C(=O)OC

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.